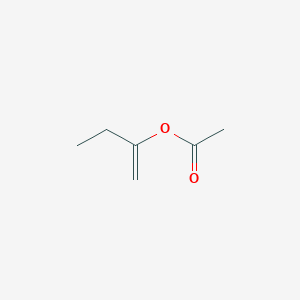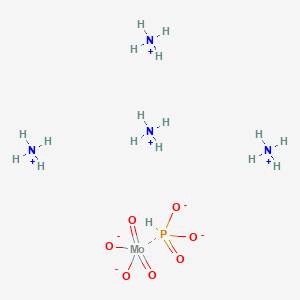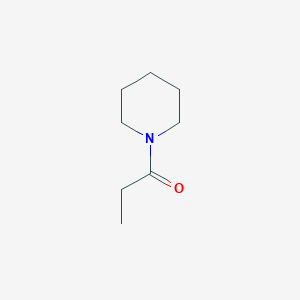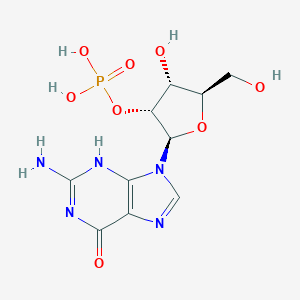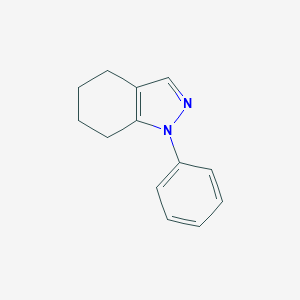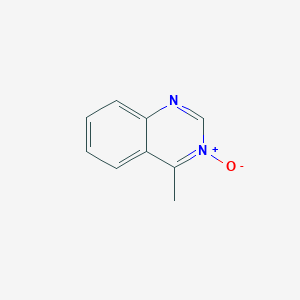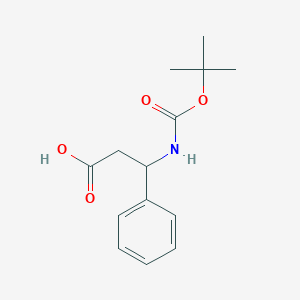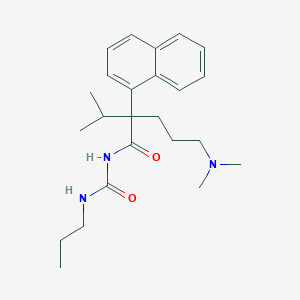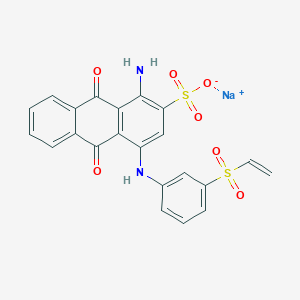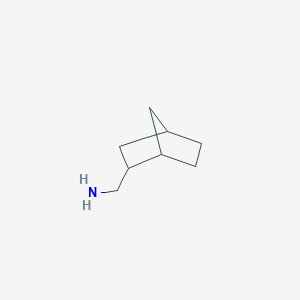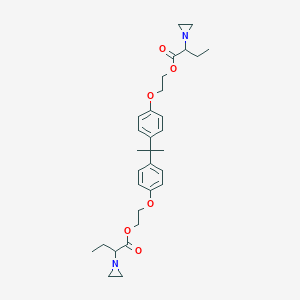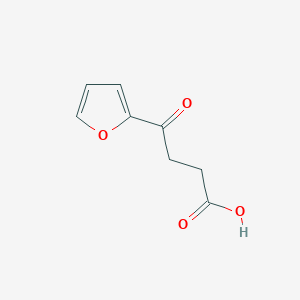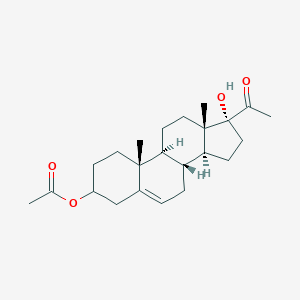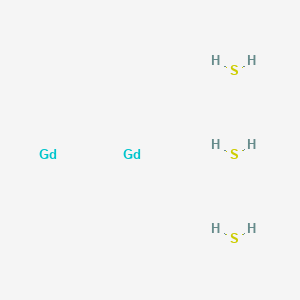
Carbostyril, 1,3-dimethyl-4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the carbostyril family, which is known for its diverse biological activities. Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl-, is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system, which is involved in cognitive function. It may also act as an inhibitor of oxidative stress, which is implicated in the development of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Carbostyril, 1,3-dimethyl-4-ethyl-, has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of reactive oxygen species, which are implicated in oxidative stress. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Carbostyril, 1,3-dimethyl-4-ethyl-, has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on carbostyril, 1,3-dimethyl-4-ethyl-. One area of interest is in the development of novel therapeutic agents for the treatment of neurodegenerative diseases. Another area of interest is in the study of its potential as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and to develop novel therapeutic agents based on its properties.
Synthesemethoden
Carbostyril, 1,3-dimethyl-4-ethyl-, can be synthesized using various methods, including the reaction of 1,3-dimethyl-4-ethylbenzene with chloroacetyl chloride, followed by cyclization with sodium hydroxide. Another method involves the reaction of 1,3-dimethyl-4-ethylbenzene with acetic anhydride, followed by cyclization with concentrated hydrochloric acid. These methods have been optimized to produce high yields of pure carbostyril, 1,3-dimethyl-4-ethyl-.
Wissenschaftliche Forschungsanwendungen
Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of pharmacology, where it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
15112-97-7 |
|---|---|
Produktname |
Carbostyril, 1,3-dimethyl-4-ethyl- |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-ethyl-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
OCIMGLNGQNDLND-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
Kanonische SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
Andere CAS-Nummern |
15112-97-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



